PDE5 Inhibitory Potency: 6-CF₃ Delivers Sub-5 nM IC₅₀ Superior to E4021 and 6-H Analog
In a comparative study of 4-benzylamino-1-chloro-6-substituted phthalazines, the 6-trifluoromethyl derivative (compound 15c) exhibited an IC₅₀ of 5.3 nM against PDE5 purified from porcine platelets, demonstrating a 1.6-fold potency advantage over the clinical benchmark E4021 (IC₅₀ 8.6 nM) and was markedly superior to the unsubstituted 6-H analog. The 6-CF₃ compound was among the three most potent congeners, alongside 6-CN (IC₅₀ 4.8 nM) and 6-NO₂ (IC₅₀ 3.5 nM). [1] This establishes the 6-trifluoromethyl substitution as a privileged motif for achieving low-nanomolar PDE5 inhibition, a feature not shared by 6-Cl or 6-F analogs which were not reported in the top tier of this study.
| Evidence Dimension | PDE5 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 5.3 nM (6-CF₃ derivative, compound 15c) |
| Comparator Or Baseline | E4021: 8.6 nM; 6-CN derivative: 4.8 nM; 6-NO₂ derivative: 3.5 nM |
| Quantified Difference | 1.6-fold more potent than E4021; equipotent with 6-CN and 6-NO₂ |
| Conditions | PDE5 purified from porcine platelets; in vitro enzyme inhibition assay |
Why This Matters
Procurement of the 6-CF₃ building block enables rapid access to PDE5 inhibitor leads with potency exceeding that of the benchmark E4021, directly reducing the number of synthetic iterations required in lead optimization.
- [1] Watanabe N, et al. 4-Benzylamino-1-chloro-6-substituted phthalazines: synthesis and inhibitory activity toward phosphodiesterase 5. J Med Chem. 1998;41(18):3367-3372. View Source
